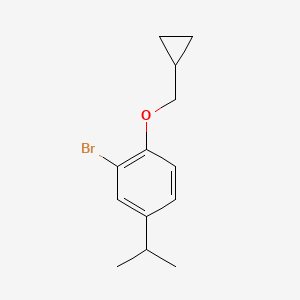
(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone
描述
4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2,5-bis(methyloxy)phenylmethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield substituted benzophenones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols .
科学研究应用
Chemistry:
Biology:
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents .
Industry:
作用机制
The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .
相似化合物的比较
4-Bromophenylmethanone: Lacks the methoxy groups, making it less versatile in chemical reactions.
4-(Bromomethyl)phenylmethanone: Contains a bromomethyl group instead of bromine, leading to different reactivity.
5-Bromo-2-chlorophenylmethanone: Contains additional chlorine and ethoxy groups, altering its chemical properties and applications.
Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .
属性
分子式 |
C15H13BrO3 |
|---|---|
分子量 |
321.16 g/mol |
IUPAC 名称 |
(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
WOGAIDMSZKBXBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B8379308.png)




![3-(Bromoacetyl)benzo[b]thiophen-5-carbonitrile](/img/structure/B8379356.png)





![8-(4-Benzyloxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8379395.png)
